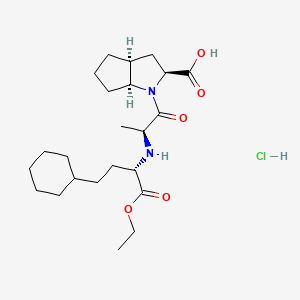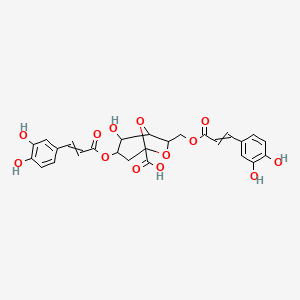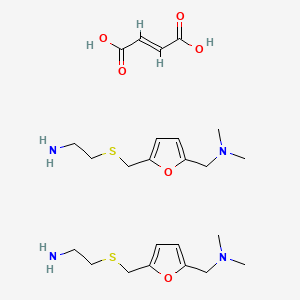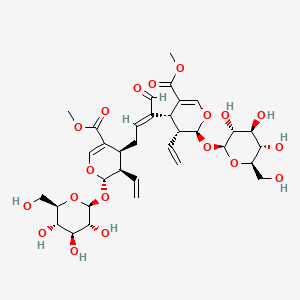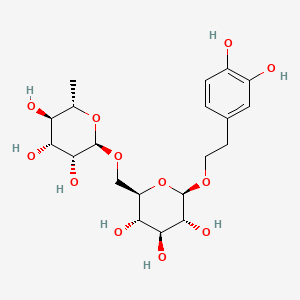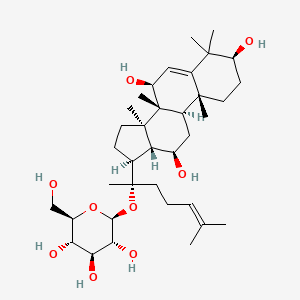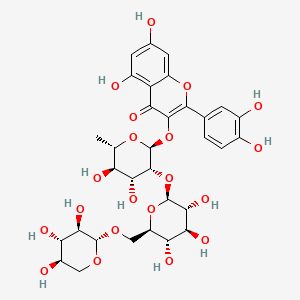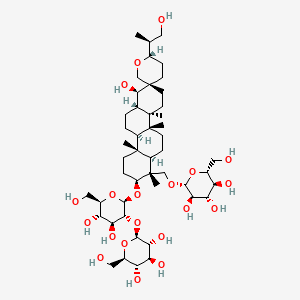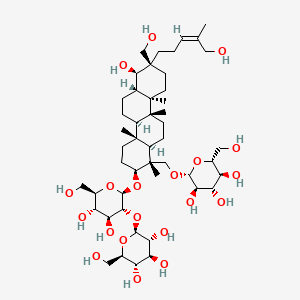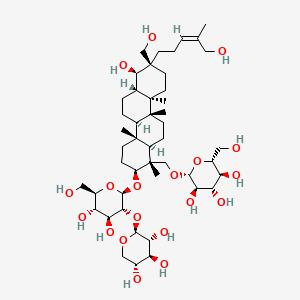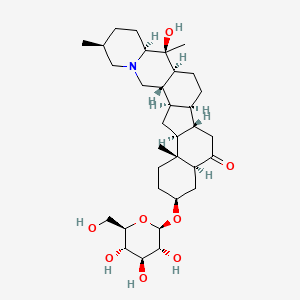
Edpetiline
Descripción general
Descripción
Edpetiline es un alcaloide principal derivado de las especies de plantas Fritillaria cirrhosa y Fritillaria thunbergii, que pertenecen a la familia Liliaceae . Este compuesto es conocido por sus significativas propiedades antiinflamatorias y antioxidantes, convirtiéndolo en un posible agente terapéutico para diversas condiciones inflamatorias y relacionadas con el estrés oxidativo .
Aplicaciones Científicas De Investigación
Edpetiline tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de alcaloides.
Mecanismo De Acción
Edpetiline ejerce sus efectos principalmente a través de la inhibición de citocinas proinflamatorias y mediadores del estrés oxidativo. Inhibe significativamente el contenido y los niveles de expresión de ARN mensajero de citocinas proinflamatorias como el factor de necrosis tumoral alfa e interleucina 6 en macrófagos inducidos por lipopolisacárido . Además, la this compound regula a la baja la expresión de mediadores inflamatorios como la óxido nítrico sintetasa inducible y la ciclooxigenasa 2 . El compuesto también inhibe la fosforilación de IκB y la transcripción nuclear del factor de transcripción nuclear-κB p65, así como la fosforilación de p38 y ERK en la vía de señalización de la proteína quinasa activada por mitógeno .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Edpetiline plays a crucial role in biochemical reactions, particularly in the context of inflammation and oxidative stress . It interacts with various enzymes and proteins, including proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and anti-inflammatory cytokine Interleukin-4 (IL-4) .
Cellular Effects
This compound has profound effects on cellular processes. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly inhibited the content and mRNA expression levels of proinflammatory cytokines (TNF-α and IL-6), and markedly increased the mRNA expression of IL-4 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of IκB and the nuclear transcription of nuclear transcription factor-κB p65, and decreases the phosphorylation of p38 and ERK in the mitogen-activated protein kinase signaling pathway .
Temporal Effects in Laboratory Settings
Its anti-inflammatory and antioxidant effects have been observed in LPS-stimulated RAW264.7 macrophages .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Edpetiline se puede sintetizar mediante la hidrólisis de sus compuestos precursores. La principal ruta sintética implica la hidrólisis de la this compound para producir D-glucosa e imperialina . Las condiciones de reacción típicamente incluyen el uso de metanol como solvente y un rango de temperatura de 272-276 °C .
Métodos de Producción Industrial: La producción industrial de this compound implica la extracción del compuesto de los bulbos secos de las especies de Fritillaria. El proceso de extracción incluye el uso de solventes como metanol y etanol, seguido de pasos de purificación como cristalización y cromatografía para aislar la this compound en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones: Edpetiline experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: this compound se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.
Reducción: La reducción de la this compound se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución que involucran this compound típicamente utilizan agentes halogenantes como cloro o bromo en condiciones controladas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la this compound, como la edpetilidina y la edpetilidinina .
Comparación Con Compuestos Similares
Edpetiline es única entre sus compuestos similares debido a sus potentes propiedades antiinflamatorias y antioxidantes. Compuestos similares incluyen:
Imperialina: Otro alcaloide de las especies de Fritillaria con efectos antiinflamatorios similares.
Eduardina: Conocido por sus propiedades antiinflamatorias y analgésicas.
Edpetilidina y Edpetilidinina: Derivados de this compound con efectos farmacológicos comparables.
Estos compuestos comparten estructuras químicas y actividades farmacológicas similares, pero difieren en su potencia y aplicaciones específicas.
Propiedades
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22-,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQFYEJMFMYGCV-RRIRULBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32685-93-1 | |
| Record name | Edpetiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032685931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EDPETILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85B5IO5AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of edpetiline's anti-inflammatory and antioxidant effects?
A1: this compound appears to exert its effects by inhibiting key inflammatory pathways. Research suggests that it inhibits the phosphorylation of IκB, which in turn prevents the nuclear transcription of nuclear transcription factor-κB p65 []. This compound also seems to decrease the phosphorylation of p38 and ERK within the mitogen-activated protein kinase signaling pathway, without activating the JNK/mitogen-activated protein kinase signaling pathway []. These actions collectively contribute to its anti-inflammatory and antioxidant properties.
Q2: What are the effects of this compound on pro-inflammatory and anti-inflammatory cytokines?
A2: Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages showed that this compound significantly reduced both the mRNA expression and production of pro-inflammatory cytokines TNF-α and IL-6 []. Interestingly, this compound simultaneously increased the mRNA expression of IL-4, an anti-inflammatory cytokine []. This suggests a multi-faceted approach to modulating the inflammatory response.
Q3: Besides cytokines, what other inflammatory mediators are affected by this compound?
A3: this compound demonstrates an ability to downregulate key inflammatory mediators. It significantly reduces both the mRNA and protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 macrophages []. These enzymes play significant roles in inflammation, and their downregulation contributes to this compound's overall anti-inflammatory profile.
Q4: What is the source of this compound, and are there other alkaloids present in this source?
A4: this compound is an alkaloid found in Petilium eduardi []. While the specific structure of this compound has not been extensively detailed in these papers, research indicates that Petilium eduardi contains a variety of alkaloids []. Further investigation into the alkaloid profile of this plant may reveal additional bioactive compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




